molecular formula C18H37 B3428286 Octadecylradical CAS No. 66369-14-0

Octadecylradical

Cat. No.: B3428286
CAS No.: 66369-14-0
M. Wt: 253.5 g/mol
InChI Key: MDLWEBWGXACWGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octadecylradical is an organic radical species characterized by the presence of an unpaired electron on an octadecyl chain, which consists of 18 carbon atoms. This radical is highly reactive due to the presence of the unpaired electron, making it a significant intermediate in various chemical reactions. The this compound is often studied in the context of radical chemistry and its applications in organic synthesis, material science, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of octadecylradical typically involves the generation of free radicals through homolytic cleavage of chemical bonds. One common method is the photolysis or thermolysis of octadecyl halides (such as octadecyl bromide) in the presence of radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction is usually carried out under inert atmosphere conditions to prevent the radicals from reacting with oxygen.

Industrial Production Methods: In industrial settings, octadecylradicals can be generated through controlled thermal decomposition of octadecyl compounds in large-scale reactors. The process involves maintaining specific temperatures and pressures to ensure the efficient production of radicals while minimizing side reactions. The use of continuous flow reactors and advanced monitoring systems helps in optimizing the yield and purity of the desired radical species.

Types of Reactions:

    Oxidation: Octadecylradicals can undergo oxidation reactions, often leading to the formation of octadecyl peroxides or alcohols. Common oxidizing agents include molecular oxygen and hydrogen peroxide.

    Reduction: Reduction of octadecylradicals can result in the formation of octadecyl anions or neutral octadecyl compounds. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Octadecylradicals can participate in substitution reactions, where the radical replaces a hydrogen atom or another substituent on a molecule. Halogenation reactions using halogens like chlorine or bromine are common examples.

Common Reagents and Conditions:

    Oxidation: Molecular oxygen, hydrogen peroxide, and other peroxides.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), radical initiators (AIBN, benzoyl peroxide).

Major Products Formed:

    Oxidation: Octadecyl peroxides, octadecyl alcohols.

    Reduction: Octadecyl anions, neutral octadecyl compounds.

    Substitution: Halogenated octadecyl compounds.

Scientific Research Applications

Chemistry: Octadecylradicals are used as intermediates in the synthesis of complex organic molecules. Their reactivity allows for the formation of carbon-carbon and carbon-heteroatom bonds, making them valuable in the construction of various chemical structures.

Biology: In biological research, octadecylradicals are studied for their potential role in lipid peroxidation processes. They are also used in the development of radical-based probes for studying cellular processes and oxidative stress.

Medicine: Octadecylradicals have potential applications in drug development, particularly in the design of radical-based therapeutics. Their ability to induce specific chemical transformations can be harnessed for targeted drug delivery and activation.

Industry: In industrial applications, octadecylradicals are used in polymerization processes to create high-performance materials. They are also employed in the production of surfactants and lubricants, where their reactivity helps in achieving desired chemical properties.

Mechanism of Action

The mechanism of action of octadecylradicals involves the interaction of the unpaired electron with other molecules, leading to the formation of new chemical bonds. The radical can abstract hydrogen atoms from other compounds, initiate chain reactions, and participate in addition reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reactants.

Comparison with Similar Compounds

    Hexadecylradical: Similar in structure but with a shorter carbon chain (16 carbons). It exhibits similar reactivity but may have different physical properties due to the shorter chain length.

    Eicosylradical: Contains a longer carbon chain (20 carbons) compared to octadecylradical. It may have different solubility and reactivity characteristics.

    Dodecylradical: With a 12-carbon chain, this radical is less hydrophobic and may exhibit different reactivity patterns in comparison to this compound.

Uniqueness: this compound is unique due to its specific chain length, which provides a balance between reactivity and stability. Its 18-carbon chain makes it suitable for various applications in organic synthesis, material science, and industrial processes, where longer or shorter radicals may not perform as effectively.

Properties

InChI

InChI=1S/C18H37/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2/h1,3-18H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDLWEBWGXACWGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC[CH2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H37
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66369-14-0
Record name Derivatized Silica Gel
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octadecylradical
Reactant of Route 2
Octadecylradical
Reactant of Route 3
Octadecylradical
Reactant of Route 4
Octadecylradical
Reactant of Route 5
Reactant of Route 5
Octadecylradical
Reactant of Route 6
Reactant of Route 6
Octadecylradical

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.